molecular formula C22H16N6Na2O7S2 B15136020 Sodium 5-amino-6-((4-aminophenyl)diazenyl)-4-oxo-3-(2-phenylhydrazono)-3,4-dihydronaphthalene-2,7-disulfonate

Sodium 5-amino-6-((4-aminophenyl)diazenyl)-4-oxo-3-(2-phenylhydrazono)-3,4-dihydronaphthalene-2,7-disulfonate

Cat. No.: B15136020
M. Wt: 586.5 g/mol
InChI Key: VGCGYVHOTSGFBE-UHFFFAOYSA-L
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Description

Sodium 5-amino-6-((4-aminophenyl)diazenyl)-4-oxo-3-(2-phenylhydrazono)-3,4-dihydronaphthalene-2,7-disulfonate is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-amino-6-((4-aminophenyl)diazenyl)-4-oxo-3-(2-phenylhydrazono)-3,4-dihydronaphthalene-2,7-disulfonate typically involves multiple steps. One common approach includes the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid to produce an intermediate compound . This intermediate is then reacted with thiosemicarbazide to afford the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-amino-6-((4-aminophenyl)diazenyl)-4-oxo-3-(2-phenylhydrazono)-3,4-dihydronaphthalene-2,7-disulfonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the diazenyl and hydrazono groups to their corresponding amines.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Sodium 5-amino-6-((4-aminophenyl)diazenyl)-4-oxo-3-(2-phenylhydrazono)-3,4-dihydronaphthalene-2,7-disulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Sodium 5-amino-6-((4-aminophenyl)diazenyl)-4-oxo-3-(2-phenylhydrazono)-3,4-dihydronaphthalene-2,7-disulfonate involves its interaction with various molecular targets. The compound’s functional groups allow it to bind to specific enzymes and receptors, modulating their activity. For instance, its anti-inflammatory properties are attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 5-amino-6-((4-aminophenyl)diazenyl)-4-oxo-3-(2-phenylhydrazono)-3,4-dihydronaphthalene-2,7-disulfonate is unique due to its combination of functional groups, which confer a diverse range of chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential as a precursor for synthesizing biologically active compounds make it a valuable compound in scientific research.

Properties

Molecular Formula

C22H16N6Na2O7S2

Molecular Weight

586.5 g/mol

IUPAC Name

disodium;4-amino-3-[(4-aminophenyl)diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate

InChI

InChI=1S/C22H18N6O7S2.2Na/c23-13-6-8-15(9-7-13)26-27-20-16(36(30,31)32)10-12-11-17(37(33,34)35)21(22(29)18(12)19(20)24)28-25-14-4-2-1-3-5-14;;/h1-11,29H,23-24H2,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2

InChI Key

VGCGYVHOTSGFBE-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)N)N)O.[Na+].[Na+]

Origin of Product

United States

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